An In-Depth Technical Guide to the Structural Properties of 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid
An In-Depth Technical Guide to the Structural Properties of 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the structural properties of 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The unique and highly strained bicyclo[1.1.0]butane core, coupled with the phenyl and carboxylic acid functionalities, imparts a distinct three-dimensional architecture and reactivity profile that is of growing importance in the design of novel therapeutics and complex molecular scaffolds.
Introduction: The Allure of the Strained Bicyclo[1.1.0]butane Scaffold
The bicyclo[1.1.0]butane (BCB) framework is a fascinating and highly strained carbocycle, composed of two fused cyclopropane rings. This arrangement results in a non-planar, "butterfly" conformation with significant ring strain, estimated to be around 64-66 kcal/mol.[1] This high degree of strain is not a liability but rather a key feature that drives the unique reactivity of BCB derivatives, making them valuable building blocks in organic synthesis. The introduction of a phenyl group at the 3-position and a carboxylic acid at the 1-position, as in 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid, creates a molecule with a rich chemical landscape, suitable for exploration in drug discovery as a rigid scaffold or as a bioisostere for other chemical motifs.
Molecular Structure and Conformation
The core of 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid is the bicyclo[1.1.0]butane cage. The fusion of the two cyclopropane rings forces the bridgehead carbons (C1 and C3) into a unique bonding environment. The interplanar angle between the two three-membered rings is a defining characteristic of this scaffold.
Key Structural Features:
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Highly Strained Core: The inherent strain of the bicyclo[1.1.0]butane system is a dominant factor in its chemical behavior.
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Three-Dimensional Architecture: The rigid, non-planar structure provides a well-defined orientation for the phenyl and carboxylic acid substituents. This is a desirable trait in drug design for optimizing interactions with biological targets.
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Bridgehead Substitution: The phenyl group at C3 and the carboxylic acid at C1 are positioned at the bridgehead carbons, which have a high degree of s-character in their C-H bonds, influencing their acidity and reactivity.
Below is a diagram illustrating the fundamental structure of 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid.
Caption: Molecular structure of 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid.
Physicochemical Properties
While detailed experimental data for 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid is not extensively published, some key properties can be summarized from available information and by analogy to similar compounds.
| Property | Value | Source |
| CAS Number | 1909326-37-9 | [2] |
| Molecular Formula | C₁₁H₁₀O₂ | [2] |
| Molecular Weight | 174.20 g/mol | |
| Physical Form | Solid | |
| Purity | Typically >97% (as commercially available) | |
| Storage | Sealed in dry, 2-8°C |
Spectroscopic Properties (Predicted and Inferred)
Directly published, comprehensive spectroscopic data for 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid is scarce. However, based on the known spectra of bicyclo[1.1.0]butane derivatives and related structures, the following spectral characteristics can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid and asymmetric nature of the molecule.
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Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the protons of the phenyl group.
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Bicyclobutane Protons: The protons on the bicyclobutane core (at C2 and C4) would likely appear as complex multiplets in the upfield region of the spectrum, typically between δ 1.0 and 3.0 ppm. The exact chemical shifts and coupling constants would be highly dependent on their stereochemical relationship to the phenyl and carboxylic acid groups.
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Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide key information about the carbon framework.
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Aromatic Carbons: Signals in the region of δ 125-140 ppm.
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Carboxylic Carbon: A signal in the downfield region, typically around δ 170-180 ppm.
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Bridgehead Carbons (C1 and C3): These would be distinct signals, with their chemical shifts influenced by the substituents.
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Methylene Carbons (C2 and C4): These would likely appear at relatively upfield chemical shifts due to the strained nature of the ring system.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
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O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
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C-H Stretches (Aromatic and Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
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C=C Stretches (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound.
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Molecular Ion (M+): An ion peak at m/z = 174.0681 (calculated for C₁₁H₁₀O₂).
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Fragmentation Pattern: Fragmentation would likely involve loss of the carboxylic acid group (-45 Da) and potentially fragmentation of the bicyclobutane ring.
Experimental Protocols: A Proposed Synthetic Approach
Caption: Proposed synthetic workflow for 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid.
Step-by-Step Methodology (Proposed):
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Synthesis of the Starting Material: The synthesis would likely begin with a known starting material, such as methyl bicyclo[1.1.0]butane-1-carboxylate.[3]
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Directed Metalation: The C3 position of the bicyclobutane ring can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sec-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The carboxylate group at C1 directs this metalation to the adjacent bridgehead position.
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Arylation: The resulting bridgehead organolithium species is then quenched with an electrophilic phenyl source, such as iodobenzene, to introduce the phenyl group at the C3 position.
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Hydrolysis: The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) followed by acidic workup, or under acidic conditions.
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Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Causality Behind Experimental Choices:
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Choice of Base: A strong, sterically hindered base like LDA is chosen to deprotonate the C-H bond at the bridgehead without adding to the carbonyl group of the ester.
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Low Temperature: The reaction is conducted at low temperatures to maintain the stability of the highly reactive organolithium intermediate.
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Aprotic Solvent: THF is a common choice as it is aprotic and can solvate the lithium cation, facilitating the reaction.
Conclusion and Future Directions
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid is a molecule with significant potential in the field of medicinal chemistry due to its unique, rigid, and three-dimensional structure. While detailed experimental characterization is not yet widely published, its structural properties can be inferred from related compounds. The development of robust and scalable synthetic routes to this and similar molecules will be crucial for unlocking their full potential in the design of next-generation therapeutics. Further research into the spectroscopic and crystallographic properties of this compound is warranted to provide a more complete understanding of its structure and reactivity.
References
- Synthesis of 1,3-Disubstituted Bicyclo[1.1.
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3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid. ChemBK. (URL: [Link])
